HATU structure and properties
HATU structure and properties
An In-depth Technical Guide to HATU: Structure, Properties, and Core Applications
Introduction
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient and widely adopted coupling reagent in organic and peptide synthesis.[1][2] First reported by Louis A. Carpino in 1993, HATU has become a cornerstone in the construction of amide bonds due to its rapid reaction kinetics, high coupling efficiency, and notable ability to suppress racemization, even with sterically hindered amino acids.[1][3][4] This technical guide provides a comprehensive overview of HATU's structure, properties, mechanism of action, and detailed experimental protocols for its application, targeting researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
HATU is an aminium/uronium salt derived from 1-hydroxy-7-azabenzotriazole (HOAt).[3][5] While initially believed to be a uronium salt (O-form), X-ray crystallography and NMR studies later confirmed its structure as the guanidinium N-oxide isomer (N-form), which is less reactive but more stable.[3][6] The presence of the 7-azabenzotriazole moiety is crucial to its enhanced reactivity compared to analogous reagents like HBTU.[7]
Below is a schematic representation of the HATU structure.
Caption: Chemical structure of HATU.
Quantitative physicochemical properties of HATU are summarized in the table below.
Table 1: Physicochemical Properties of HATU
| Property | Value | References |
|---|---|---|
| CAS Number | 148893-10-1 | [8][9][10] |
| Molecular Formula | C₁₀H₁₅F₆N₆OP | [8][9][10] |
| Molecular Weight | 380.23 g/mol | [3][6][10] |
| Appearance | White to off-white crystalline solid/powder | [3][4][8] |
| Melting Point | 183-188 °C (decomposes) | [11] |
| Solubility | Soluble in DMF, DMSO, ACN. Insoluble in water. | [4][8][11] |
| Storage | Store in a cool (2-8°C), dry, tightly closed container away from light and moisture. |[8][11][12] |
Mechanism of Action: Amide Bond Formation
The efficacy of HATU stems from its ability to rapidly convert a carboxylic acid into a highly reactive OAt-active ester, which is then susceptible to nucleophilic attack by an amine.[3][5][] This two-stage process is typically performed in a polar aprotic solvent like DMF in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[3][14][15]
The reaction cascade proceeds as follows:
-
Deprotonation : The base deprotonates the carboxylic acid to form a carboxylate anion.[14][15]
-
Activation : The carboxylate anion attacks the electrophilic carbon of the HATU reagent, forming an unstable O-acyl(tetramethyl)isouronium intermediate and releasing the HOAt anion.[3]
-
Active Ester Formation : The HOAt anion rapidly attacks the intermediate, yielding the key OAt-active ester and liberating tetramethylurea as a byproduct.[3][]
-
Nucleophilic Attack : The primary or secondary amine attacks the carbonyl carbon of the highly reactive OAt-active ester, forming the desired amide bond and regenerating HOAt.[]
The pyridine nitrogen atom in the HOAt moiety is believed to provide a neighboring group effect, stabilizing the incoming amine through a hydrogen-bonded transition state, which accelerates the reaction and enhances coupling efficiency.[3]
Caption: Mechanism of HATU-mediated peptide bond formation.
Quantitative Data on Performance
HATU is renowned for its high yields and rapid reaction times, particularly in challenging coupling scenarios. Its performance makes it superior to many other coupling reagents, especially for sterically hindered amino acids or sequences prone to racemization.[7][16][17]
Table 2: Comparative Coupling Efficiency of HATU
| Coupling Scenario | Reagent System | Reaction Time | Yield | Purity | Reference |
|---|---|---|---|---|---|
| Standard Coupling | HATU/DIPEA | 30-60 min | >95% | >95% | [1] |
| Phe-Val-tLeu | HATU/DIPEA | 1 h | 93% | >99% | [1] |
| Sterically Hindered (e.g., Aib) | HATU/DIPEA | 2-4 h | High | High | [1] |
| Racemization-prone | HATU/collidine | 1-2 h | High | High, low epimerization | [1] |
| Difficult Sequence PR(81-99) | HATU/DIPEA | 5 min/cycle | 97.9% (avg. coupling) | - |[18] |
Experimental Protocols
The following are generalized protocols for the use of HATU in both solid-phase and solution-phase synthesis. Researchers should optimize conditions based on their specific substrates.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle
This protocol outlines a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide using HATU.[1][14]
Materials:
-
Resin with N-terminal deprotected peptide
-
Fmoc-protected amino acid (3-5 equivalents relative to resin loading)
-
HATU (2.9-4.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Collidine (6-10 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Washing solvents (DMF, DCM)
Procedure:
-
Resin Preparation : Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin using the deprotection solution.[1][14]
-
Washing : Wash the resin thoroughly with DMF (3-5 times) to remove residual deprotection solution. Perform a Kaiser test to confirm the presence of a free primary amine.[1]
-
Activation : In a separate vessel, dissolve the Fmoc-protected amino acid and HATU in DMF. Add DIPEA or collidine to the solution and allow the pre-activation to proceed for a few minutes.[1][14]
-
Coupling : Immediately add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature for 30 minutes to 2 hours.[1][14]
-
Monitoring and Washing : Monitor the reaction for completion using a qualitative method like the Kaiser test (a negative result indicates complete coupling). Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.[1][14]
-
Chain Elongation : The resin is now ready for the next deprotection and coupling cycle. Repeat the steps for subsequent amino acids.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HATU - Wikipedia [en.wikipedia.org]
- 4. HATU - Enamine [enamine.net]
- 5. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 6. HATU | 148893-10-1 | FH09243 | Biosynth [biosynth.com]
- 7. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 8. Page loading... [guidechem.com]
- 9. medkoo.com [medkoo.com]
- 10. HATU | 148893-10-1 | Benchchem [benchchem.com]
- 11. HATU | 148893-10-1 [chemicalbook.com]
- 12. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Page loading... [guidechem.com]
- 17. benchchem.com [benchchem.com]
- 18. pnas.org [pnas.org]
